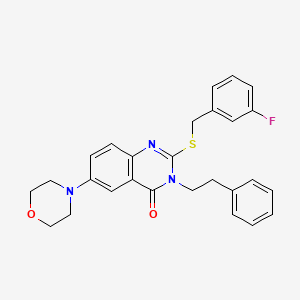

2-((3-fluorobenzyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one

Beschreibung

2-((3-Fluorobenzyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one is a quinazolinone derivative characterized by a thioether linkage at position 2 (3-fluorobenzylthio group), a morpholino substituent at position 6, and a phenethyl group at position 3. The 3-fluorobenzylthio group enhances lipophilicity and may influence target binding via halogen interactions, while the morpholino moiety improves solubility and pharmacokinetic properties.

Eigenschaften

IUPAC Name |

2-[(3-fluorophenyl)methylsulfanyl]-6-morpholin-4-yl-3-(2-phenylethyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26FN3O2S/c28-22-8-4-7-21(17-22)19-34-27-29-25-10-9-23(30-13-15-33-16-14-30)18-24(25)26(32)31(27)12-11-20-5-2-1-3-6-20/h1-10,17-18H,11-16,19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWYQDGXRUYEMHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CCC4=CC=CC=C4)SCC5=CC(=CC=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-fluorobenzyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one typically involves multiple steps. One common method includes the reaction of 3-fluorobenzyl chloride with thiourea to form 3-fluorobenzylthiourea. This intermediate is then reacted with 6-morpholino-3-phenethylquinazolin-4(3H)-one under specific conditions to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves optimizing the reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity. Techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-((3-fluorobenzyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-((3-fluorobenzyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one has several scientific research applications:

Chemistry: Used as a building block for synthesizing other quinazoline derivatives.

Biology: Studied for its potential anti-tumor and anti-inflammatory activities.

Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.

Wirkmechanismus

The mechanism of action of 2-((3-fluorobenzyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one involves its interaction with specific molecular targets. It is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt cell proliferation and induce apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Activity

- Thioether Linkage: The 3-fluorobenzylthio group in the target compound contrasts with aliphatic (e.g., ethylthio) or other benzylthio derivatives (e.g., 4-cyanobenzylthio). Aliphatic thioethers generally exhibit stronger carbonic anhydrase inhibition (KI = 57.8–85.5 nM) compared to benzylthio derivatives (KI = 229.4–740.2 nM) . However, fluorinated benzylthio groups may enhance selectivity or membrane permeability due to fluorine’s electronegativity and lipophilicity .

- Morpholino Group: The morpholino substituent at position 6 is distinct from simpler amines or heterocycles (e.g., piperidinyl). Morpholino groups are known to improve aqueous solubility and metabolic stability, which could enhance bioavailability compared to compounds like 13g (oxetan-3-yl substituent; 21.6% yield) .

- Phenethyl vs. Other Position 3 Substituents : The phenethyl group in the target compound differs from smaller alkyl or aryl groups (e.g., methyl, cyclohexylmethyl in I-19–I-24 ). Bulkier substituents at position 3 may influence steric interactions with target enzymes, as seen in pyrimidin-4(3H)-one derivatives with cyclohexylmethyl groups .

Research Findings and SAR Trends

- Carbonic Anhydrase Inhibition: Benzylthio derivatives with electron-withdrawing groups (e.g., 4-cyano in 8) show improved activity over unsubstituted benzylthio analogues . The 3-fluorobenzylthio group in the target compound may similarly optimize enzyme interaction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.